3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC11416687
Molecular Formula: C21H19FN4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19FN4 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C21H19FN4/c1-15-13-20(23-12-11-16-5-3-2-4-6-16)26-21(25-15)19(14-24-26)17-7-9-18(22)10-8-17/h2-10,13-14,23H,11-12H2,1H3 |
| Standard InChI Key | QMXICIBVJNDUSX-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, reflects its intricate substituent arrangement. The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system with nitrogen atoms at positions 1, 5, and 7. Key structural features include:
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A 4-fluorophenyl group at position 3, enhancing electronic stability and binding affinity .
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A methyl group at position 5, contributing to steric and hydrophobic interactions.
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An N-(2-phenylethyl)amine side chain at position 7, facilitating target engagement through flexible hydrophobic interactions .
Crystallographic studies of analogous compounds reveal triclinic crystal systems with lattice parameters such as a = 8.92 Å, b = 10.15 Å, c = 12.30 Å, and angles α = 90.5°, β = 102.3°, γ = 98.7°. The fluorine atom’s electronegativity polarizes the phenyl ring, while the phenylethyl group adopts a gauche conformation to minimize steric clashes .
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₂₀FN₅ |
| Molecular Weight | 369.42 g/mol |
| Melting Point | 198–202°C (decomposition) |
| Solubility | DMSO > 10 mg/mL; aqueous < 0.1 mg/mL |
| LogP (Octanol-Water) | 3.7 ± 0.2 |
Synthesis and Characterization
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine follows a multistep protocol optimized for yield and purity. A representative pathway involves:
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Condensation: Reacting 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in anhydrous ethanol under reflux to form the pyrimidine ring.
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N-Alkylation: Treating the intermediate with 2-phenylethyl bromide in the presence of potassium carbonate, achieving 85–90% yield.
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Purification: Recrystallization from dimethylformamide (DMF) yields colorless crystals with >98% purity.
Critical reaction parameters include:
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Solvent Choice: Anhydrous ethanol prevents hydrolysis of intermediates.
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Temperature Control: Reflux at 80°C ensures complete ring closure without side reactions.
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 9H, aromatic), 3.89 (t, 2H, –CH₂–), 2.95 (s, 3H, –CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.1 (C–F), 154.3 (pyrimidine-C), 139.8–115.4 (aromatic), 44.2 (–CH₂–), 21.7 (–CH₃) |
| HRMS (ESI+) | m/z 370.1782 [M+H]⁺ (calc. 370.1778) |
| Target | Activity (IC₅₀/MIC) | Reference Compound |
|---|---|---|
| M.tb ATP synthase | 0.12 µg/mL | Isoniazid (0.25 µg/mL) |
| EphB2 kinase | 18 nM | Dasatinib (22 nM) |
| Dengue RdRp | Under investigation | Sofosbuvir (110 nM) |
Structure-Activity Relationships (SAR)
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Position 3 (4-Fluorophenyl): Fluorine’s electronegativity enhances binding to hydrophobic pockets, improving potency against M.tb by 4-fold compared to non-fluorinated analogues .
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Position 5 (Methyl): Methyl substitution optimizes steric bulk, balancing target affinity and metabolic stability. Removal reduces microsomal half-life from 120 to 40 minutes .
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Position 7 (Phenylethylamine): The flexible side chain enables dual binding modes—interacting with kinase catalytic domains and viral polymerase allosteric sites .
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